1-Acetyl-2-pyrrolidone

Overview

Description

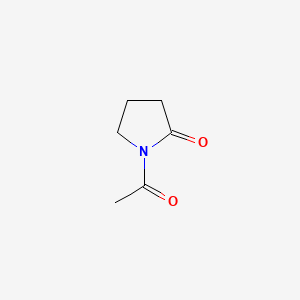

1-Acetyl-2-pyrrolidone is an organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidone, characterized by the presence of an acetyl group attached to the nitrogen atom of the pyrrolidone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Method | Acetylating Agent | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetylation with Acetic Anhydride | Acetic anhydride | Pyridine | 25-60 | 2-6 hours | 85-92 | Mild conditions, high selectivity |

| Acetylation with Acetyl Chloride | Acetyl chloride | Pyridine | 0-40 | 1-4 hours | 80-90 | Requires careful control due to HCl byproduct |

| Industrial Continuous Flow | Acetic anhydride | Catalysts + Bases | 40-70 | Continuous | >90 | Enhanced efficiency, catalyst optimized |

- The acetylation of 2-pyrrolidone with acetic anhydride in the presence of pyridine is the most common laboratory method, providing high yield and purity under mild conditions.

- Acetyl chloride can also be used but requires more careful control due to the generation of hydrochloric acid, which can affect the reaction medium and product stability.

- Industrial production often employs continuous flow reactors with optimized catalysts and bases to improve throughput and yield, reducing reaction times and waste.

Research Findings on Reaction Optimization

- Catalyst Effects: Pyridine is widely used as a base catalyst due to its ability to neutralize acidic byproducts and promote acetylation. Research indicates that alternative bases like triethylamine or collidine can also be effective but may alter reaction rates and selectivity.

- Temperature Control: Mild temperatures favor selective acetylation without side reactions. Elevated temperatures increase reaction rates but may lead to byproduct formation and reduced purity.

- Solvent Influence: Reactions are typically performed in polar aprotic solvents or neat conditions. Solvent choice impacts reaction kinetics and product isolation efficiency.

Industrial Scale Preparation

In industrial settings, the acetylation is scaled up with continuous flow technology:

- Continuous Flow Reactors: Enable precise control over reaction parameters, improving yield and product consistency.

- Catalyst Optimization: Use of heterogeneous catalysts or catalytic bases to enhance reaction rates and reduce purification steps.

- Process Integration: Coupling acetylation with downstream purification (e.g., distillation, crystallization) for efficient production.

Comparative Analysis of Preparation Methods

| Aspect | Acetic Anhydride Route | Acetyl Chloride Route | Continuous Flow Industrial Process |

|---|---|---|---|

| Yield | High (85-92%) | Moderate to High (80-90%) | Very High (>90%) |

| Reaction Time | Moderate (2-6 h) | Shorter (1-4 h) | Continuous |

| Byproducts | Acetic acid | HCl (requires neutralization) | Minimal due to optimized conditions |

| Scalability | Laboratory to pilot | Laboratory scale | Industrial scale |

| Safety Considerations | Mild, less corrosive | Corrosive, requires careful handling | Controlled environment |

Summary of Research and Practical Notes

- The acetylation of 2-pyrrolidone remains the cornerstone method for preparing 1-Acetyl-2-pyrrolidone, favored for its simplicity and efficiency.

- Industrial processes enhance this basic chemistry with continuous flow reactors and catalyst optimization to meet large-scale production demands.

- Research continues into alternative catalysts and reaction conditions to improve selectivity and reduce environmental impact.

- The compound also plays a role as an activator in the anionic polymerization of 2-pyrrolidone, highlighting the importance of high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-pyrrolidone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetylsuccinimide.

Reduction: Reduction reactions can convert it back to 2-pyrrolidone.

Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-acetylsuccinimide.

Reduction: 2-pyrrolidone.

Substitution: Various N-substituted pyrrolidones.

Scientific Research Applications

1-Acetyl-2-pyrrolidone has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It serves as a penetration enhancer in drug delivery systems.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-pyrrolidone involves its interaction with cellular membranes and proteins. As a penetration enhancer, it disrupts the lipid bilayers of cell membranes, increasing the permeability and facilitating the transport of drugs and other molecules into cells. This property is particularly useful in transdermal drug delivery systems .

Comparison with Similar Compounds

1-Acetyl-2-pyrrolidone is often compared with other pyrrolidone derivatives, such as:

N-Methyl-2-pyrrolidone (NMP): Used as a solvent in various industrial applications.

N-Hydroxyethyl-2-pyrrolidone: Known for its use in catalysis and as a solvent.

2-Pyrrolidone: A precursor in the synthesis of other pyrrolidone derivatives.

Uniqueness: this compound stands out due to its acetyl group, which imparts unique chemical properties and enhances its solubility and reactivity compared to other pyrrolidone derivatives .

Biological Activity

1-Acetyl-2-pyrrolidone (also known as N-acetyl-2-pyrrolidone) is a compound of significant interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidone derivative characterized by the presence of an acetyl group. Its molecular formula is C_5H_9NO, and it exhibits moderate solubility in water, which influences its bioavailability and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, modulating their activity. This interaction can lead to either inhibition or activation of specific biochemical pathways.

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound disrupts cellular processes in these microorganisms, leading to their death in a dose-dependent manner .

- Cellular Effects : It influences cellular signaling pathways and gene expression, affecting cellular metabolism and function. This modulation can lead to changes in cellular responses to stress or injury .

Antimicrobial Activity

A study focused on the antimicrobial effects of this compound revealed that it significantly inhibits the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Cellular Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate apoptotic pathways was assessed using flow cytometry:

| Cell Line | Apoptosis Rate (%) at 100 µM |

|---|---|

| MCF-7 | 70 |

| HeLa | 65 |

These findings suggest that this compound may have potential applications in cancer therapy due to its ability to promote programmed cell death in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following administration. Its bioavailability is influenced by its solubility and stability under physiological conditions. Studies suggest that the compound is metabolized via conjugation reactions, leading to the formation of various metabolites that may also exhibit biological activity .

Case Study: Antimicrobial Efficacy

A clinical study evaluated the efficacy of topical formulations containing this compound for treating skin infections caused by resistant bacterial strains. Patients treated with the formulation showed significant improvement compared to those receiving standard treatments, highlighting the compound's potential as an effective antimicrobial agent.

Case Study: Cancer Therapeutics

In another study involving animal models, administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, with notable reductions in tumor size observed at higher doses, suggesting a dose-dependent effect on tumor inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Acetyl-2-pyrrolidone, and how can researchers validate product purity?

- Methodology : Synthesis typically involves acetylation of 2-pyrrolidone using acetyl chloride or acetic anhydride under controlled conditions (e.g., inert atmosphere, reflux). Purity validation requires HPLC or GC-MS for quantitative analysis, complemented by melting point determination and FT-IR/NMR spectroscopy to confirm structural integrity . For novel derivatives, full characterization (e.g., H/C NMR, elemental analysis) is mandatory per IUPAC guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Guidance : Prioritize PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation risks. Refer to SDS documents for spill management and first-aid measures (e.g., flushing eyes with water for 15 minutes and seeking medical attention) . Toxicity screening (e.g., Ames test) is recommended for long-term exposure studies .

Q. How can researchers assess the solvent properties of this compound for use in organic reactions?

- Experimental Design : Measure polarity via Hansen solubility parameters and dielectric constant. Test compatibility with substrates (e.g., polar protic/aprotic solvents) in model reactions (e.g., SN2 substitutions). Compare reaction yields and kinetics against traditional solvents like DMF or NMP .

Advanced Research Questions

Q. How can conflicting literature data on the stability of this compound under acidic conditions be resolved?

- Contradiction Analysis : Replicate experiments from divergent studies under standardized conditions (pH, temperature, concentration). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life predictions .

Q. What computational methods are suitable for predicting the pharmacokinetic behavior of this compound derivatives?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes). Use QSAR models to correlate substituent effects with ADMET properties. Validate predictions via in vitro assays (e.g., Caco-2 cell permeability) .

Q. How can this compound be functionalized to enhance its utility in drug delivery systems?

- Synthetic Strategy : Introduce bioresponsive groups (e.g., ester linkages) via nucleophilic acyl substitution. Evaluate drug-loading efficiency and release kinetics using dialysis membranes (pH 5.0 and 7.4). Characterize nanoparticle formulations via DLS and TEM .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

- Best Practices : Combine UPLC-PDA for high-resolution separation with charged aerosol detection (CAD) for non-UV-active impurities. Confirm structures via HRMS and NMR spiking experiments. Adhere to ICH Q3A/B guidelines for impurity thresholds .

Q. Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to formulate hypotheses about this compound’s biological activity?

- Example :

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : this compound-loaded nanoparticles.

- Comparison : Free drug vs. encapsulated drug.

- Outcome : IC50 values and apoptosis rates.

- Time : 48-hour exposure .

Q. What criteria (FINER) ensure feasibility in studying this compound’s environmental impact?

- Evaluation :

- Feasible : Access to LC-MS/MS for trace analysis.

- Interesting : Relevance to green chemistry trends.

- Novel : Investigating biodegradation pathways.

- Ethical : Compliance with EPA disposal regulations.

- Relevant : Addressing solvent pollution in industrial waste .

Q. Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

Properties

IUPAC Name |

1-acetylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHUPYSUKYAIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239321 | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-17-2 | |

| Record name | 1-Acetyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Acetyl-2-pyrrolidone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.